molecular formula C18H15F3N4O B13361666 N-(2,5-dimethylphenyl)-1-(2-pyridinyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide

N-(2,5-dimethylphenyl)-1-(2-pyridinyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide

Cat. No.: B13361666
M. Wt: 360.3 g/mol
InChI Key: SGAKAWZHQMHMOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,5-dimethylphenyl)-1-(2-pyridinyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide is a complex organic compound with a unique structure that combines a pyrazole ring with a pyridine ring and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethylphenyl)-1-(2-pyridinyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the pyridine ring and the trifluoromethyl group. Common reagents used in these reactions include hydrazines, aldehydes, and trifluoromethylating agents. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of this compound.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethylphenyl)-1-(2-pyridinyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrazole and pyridine rings.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

N-(2,5-dimethylphenyl)-1-(2-pyridinyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and antimicrobial properties.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2,5-dimethylphenyl)-1-(2-pyridinyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(2,5-dimethylphenyl)-1-(2-pyridinyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide include other pyrazole derivatives with different substituents, such as:

  • N-(2,5-dimethylphenyl)-1-(2-pyridinyl)-5-methyl-1H-pyrazole-4-carboxamide
  • N-(2,5-dimethylphenyl)-1-(2-pyridinyl)-5-chloro-1H-pyrazole-4-carboxamide

Uniqueness

The uniqueness of this compound lies in its trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable molecule for various research applications.

Properties

Molecular Formula

C18H15F3N4O

Molecular Weight

360.3 g/mol

IUPAC Name

N-(2,5-dimethylphenyl)-1-pyridin-2-yl-5-(trifluoromethyl)pyrazole-4-carboxamide

InChI

InChI=1S/C18H15F3N4O/c1-11-6-7-12(2)14(9-11)24-17(26)13-10-23-25(16(13)18(19,20)21)15-5-3-4-8-22-15/h3-10H,1-2H3,(H,24,26)

InChI Key

SGAKAWZHQMHMOG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C2=C(N(N=C2)C3=CC=CC=N3)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.